Cas no 1260654-90-7 (4-Nitro-3-(trifluoromethoxy)phenol)

4-Nitro-3-(trifluoromethoxy)phenol is a fluorinated aromatic compound featuring both nitro and trifluoromethoxy functional groups. Its unique structure makes it valuable as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The presence of the electron-withdrawing nitro and trifluoromethoxy groups enhances its reactivity in electrophilic substitution and coupling reactions. This compound exhibits high stability under standard conditions, ensuring consistent performance in synthetic applications. Its solubility in common organic solvents facilitates handling in laboratory and industrial processes. The trifluoromethoxy moiety contributes to improved metabolic stability in bioactive derivatives, making it a useful building block for designing advanced molecules.
4-Nitro-3-(trifluoromethoxy)phenol structure
1260654-90-7 structure
Product Name:4-Nitro-3-(trifluoromethoxy)phenol
CAS No:1260654-90-7
MF:C7H4F3NO4
MW:223.106172561646
CID:2101515
PubChem ID:53418147
Update Time:2025-05-24

4-Nitro-3-(trifluoromethoxy)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-nitro-3-(trifluoromethoxy)phenol
    • F85773
    • 1260654-90-7
    • 4-Nitro-3-(trifluoromethoxy)phenol
    • Inchi: 1S/C7H4F3NO4/c8-7(9,10)15-6-3-4(12)1-2-5(6)11(13)14/h1-3,12H
    • InChI Key: FHIQKXYVUPGRLL-UHFFFAOYSA-N
    • SMILES: FC(OC1C=C(C=CC=1[N+](=O)[O-])O)(F)F

Computed Properties

  • Exact Mass: 223.00924210g/mol
  • Monoisotopic Mass: 223.00924210g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.3
  • XLogP3: 2.6

4-Nitro-3-(trifluoromethoxy)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A014003598-250mg
4-Nitro-3-(trifluoromethoxy)phenol
1260654-90-7 97%
250mg
$494.40 2023-09-03
Alichem
A014003598-500mg
4-Nitro-3-(trifluoromethoxy)phenol
1260654-90-7 97%
500mg
$831.30 2023-09-03
Alichem
A014003598-1g
4-Nitro-3-(trifluoromethoxy)phenol
1260654-90-7 97%
1g
$1460.20 2023-09-03

4-Nitro-3-(trifluoromethoxy)phenol Related Literature

Additional information on 4-Nitro-3-(trifluoromethoxy)phenol

Introduction to 4-Nitro-3-(trifluoromethoxy)phenol (CAS No: 1260654-90-7)

4-Nitro-3-(trifluoromethoxy)phenol, identified by the Chemical Abstracts Service Number (CAS No) 1260654-90-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of nitroaromatics substituted with a trifluoromethoxy group, which imparts unique electronic and steric properties. The structural configuration of this molecule, featuring both electron-withdrawing and electron-donating groups, makes it a versatile intermediate in synthetic chemistry and a potential candidate for various applications.

The nitro group in 4-Nitro-3-(trifluoromethoxy)phenol contributes to its reactivity, enabling it to participate in nucleophilic aromatic substitution reactions, diazotization, and reduction processes. These reactions are fundamental in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The trifluoromethoxy group, on the other hand, enhances the lipophilicity and metabolic stability of the compound, making it an attractive building block for drug design.

In recent years, there has been a growing interest in exploring the pharmacological properties of nitroaromatic compounds due to their potential as bioactive molecules. Studies have demonstrated that nitroaromatics can exhibit antimicrobial, anti-inflammatory, and anticancer activities. The presence of both the nitro and trifluoromethoxy groups in 4-Nitro-3-(trifluoromethoxy)phenol suggests that it may possess similar bioactivities. Preliminary investigations have shown that derivatives of this compound can interact with biological targets such as enzymes and receptors, leading to therapeutic effects.

One of the most compelling aspects of 4-Nitro-3-(trifluoromethoxy)phenol is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel inhibitors targeting various diseases. For instance, modifications of its structure have led to the discovery of compounds with inhibitory activity against kinases and other enzymes involved in cancer progression. The ability to fine-tune the electronic properties of the molecule through strategic substitutions makes it an invaluable tool in medicinal chemistry.

The synthesis of 4-Nitro-3-(trifluoromethoxy)phenol typically involves nitration and methylation reactions starting from commercially available aromatic precursors. Advanced synthetic methodologies, such as catalytic fluorination and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic routes highlight the compound's significance as a key intermediate in industrial-scale chemical production.

From a materials science perspective, 4-Nitro-3-(trifluoromethoxy)phenol has shown promise in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of this compound into polymer matrices can enhance charge transport properties, leading to more efficient devices. Additionally, its stability under various environmental conditions makes it a candidate for use in coatings and adhesives.

The environmental impact of using 4-Nitro-3-(trifluoromethoxy)phenol as an intermediate also deserves consideration. While nitroaromatic compounds are known for their potential environmental persistence, modern synthetic strategies aim to minimize waste and improve atom economy. Green chemistry principles are being applied to develop more sustainable routes for producing this compound, ensuring that its use aligns with global efforts to reduce chemical footprints.

In conclusion, 4-Nitro-3-(trifluoromethoxy)phenol (CAS No: 1260654-90-7) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material engineering. As research continues to uncover new uses for this compound, it will undoubtedly play an increasingly important role in scientific innovation.

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